molecular formula C12H9N3O2S3 B3724740 2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B3724740
M. Wt: 323.4 g/mol
InChI Key: QQDZHUVANGBZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential application in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential application in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide in lab experiments is its potential application in cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential application in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide. One of the main directions is to further investigate the mechanism of action of this compound and its potential application in the treatment of various diseases. Additionally, future studies could focus on developing more efficient synthesis methods for this compound and improving its solubility in water. Furthermore, studies could investigate the potential use of this compound in combination with other drugs to enhance its efficacy. Overall, the study of this compound has the potential to contribute to the development of new treatments for various diseases.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S3/c16-9-5-18-11(14-9)15-10(17)6-19-12-13-7-3-1-2-4-8(7)20-12/h1-4H,5-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZHUVANGBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)CSC2=NC3=CC=CC=C3S2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylthio)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

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